REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.C=O.[C:13]([BH3-])#[N:14].[Na+].[C:17](O)(=O)C>CC#N.CCOCC>[CH3:17][N:14]([CH3:13])[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ethereal layer was separated
|
Type
|
WASH
|
Details
|
washed with lM KOH (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with saturated NaCl solution, dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual dark oily solid was purified by chromatography on 800 ml of silica gel
|
Type
|
WASH
|
Details
|
Elution with 97 hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC2=C(SC=C2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |